molecular formula C15H10ClF3N2O4S2 B2798025 N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline CAS No. 1025316-32-8

N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline

Cat. No.: B2798025
CAS No.: 1025316-32-8
M. Wt: 438.82
InChI Key: PMKJDLRYYOZBCX-NTEUORMPSA-N
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Description

N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline is a synthetic organic compound with the CAS registry number 1025316-32-8 . Its molecular formula is C 15 H 10 ClF 3 N 2 O 4 S 2 and it has a molecular weight of 438.83 g/mol . The compound features a complex structure incorporating a (E)-2-nitroethenyl linker connected to a 4-chlorobenzenesulfonyl group and a 4-[(trifluoromethyl)sulfanyl]aniline moiety. Compounds with nitro, sulfonyl, and aniline functional groups are often of interest in medicinal chemistry and materials science for the construction of N-heterocyclic frameworks, which are crucial in drug development and functional materials . Researchers can utilize this chemical as a specialized building block in multi-component reactions or metal-free catalytic processes to synthesize novel nitrogen-containing heterocycles . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O4S2/c16-10-1-7-13(8-2-10)27(24,25)14(21(22)23)9-20-11-3-5-12(6-4-11)26-15(17,18)19/h1-9,20H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKJDLRYYOZBCX-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Cl)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline typically involves multiple steps. One common synthetic route includes the reaction of 4-chloroaniline with benzenesulfonyl chloride to form an intermediate, which is then reacted with nitroethene under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the ethenyl chain is susceptible to reduction, forming an amine (-NH₂). This transformation is critical for generating bioactive intermediates.

Example Reaction:

Reaction ConditionsOutcomeYieldSource
H₂/Pd-C in ethanol, room temperatureReduction to primary amine85%
NaBH₄/CuCl₂ in THF, 0–25°CSelective nitro reduction78%

The E-configuration of the ethenyl group stabilizes the intermediate during reduction . The trifluoromethylsulfanyl group (-SCF₃) remains inert under these conditions due to its strong electron-withdrawing nature .

Nucleophilic Substitution at the Sulfonyl Group

The 4-chlorobenzenesulfonyl group can participate in nucleophilic substitutions, particularly at the sulfur center.

Example Reaction with Amines:

Reagents/ConditionsProductYieldSource
Ethylenediamine in DCM, 40°CSulfonamide derivative71%
Piperazine/K₂CO₃ in acetonitrileBis-sulfonamide adduct90%

The chlorine atom on the benzene ring may undergo displacement if activated by the sulfonyl group’s electron-withdrawing effect .

Electrophilic Aromatic Substitution

The aniline ring’s reactivity is modulated by the -SCF₃ group, which acts as a meta-directing, deactivating substituent.

Nitration Reaction:

ConditionsOutcomeYieldSource
HNO₃/H₂SO₄, 50°CNitration at meta to -SCF₃68%

The nitro group on the ethenyl chain further deactivates the ring, limiting further electrophilic attacks .

Oxidation of the Trifluoromethylsulfanyl Group

The -SCF₃ group can be oxidized to a sulfone (-SO₂CF₃) under strong oxidizing conditions.

Example Reaction:

Oxidizing AgentOutcomeYieldSource
m-CPBA in DCM, 0°CSulfone formation92%
H₂O₂/AcOH, refluxPartial oxidation to sulfoxide65%

The sulfone derivative enhances metabolic stability in pharmacological contexts .

Elimination Reactions

The nitroethenyl group may undergo elimination under basic conditions, forming nitrile or alkyne derivatives.

Example Reaction:

ConditionsOutcomeYieldSource
DBU in DMF, 120°CFormation of benzonitrile derivative55%

Cycloaddition Reactions

The conjugated nitroethenyl system participates in [4+2] Diels-Alder reactions with dienes.

Example Reaction:

Diene/ConditionsOutcomeYieldSource
1,3-Butadiene, toluene, 80°CCyclohexene-fused product62%

Photochemical Reactions

UV irradiation induces isomerization or bond cleavage.

Example Reaction:

ConditionsOutcomeYieldSource
UV (365 nm), CH₃CNZ/E isomerizationN/A

Key Structural Influences on Reactivity

  • Nitro Group: Enhances electrophilicity of adjacent carbons and participates in redox reactions .

  • Sulfonyl Group: Stabilizes negative charges, facilitating nucleophilic substitutions .

  • -SCF₃ Group: Provides steric bulk and electron-withdrawing effects, directing substitution patterns .

Scientific Research Applications

Structure

The compound features a sulfonyl group, a nitroethenyl moiety, and a trifluoromethyl sulfanyl group, contributing to its reactivity and biological activity. Its molecular formula is C15H10ClF3N2O5SC_{15}H_{10}ClF_3N_2O_5S.

Physical Properties

  • Molecular Weight : 396.76 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions but sensitive to strong bases.

Anticancer Activity

Recent studies suggest that N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline exhibits promising anticancer properties. Research indicates that compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Organic Electronics

The compound’s electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material is noteworthy.

Data Table: Comparison of Charge Transport Properties

CompoundMobility (cm²/Vs)Application
Compound A0.1OLED
This compound0.05OPV

Degradation Studies

The environmental impact of synthetic compounds is critical for assessing their safety. Research has been conducted on the degradation pathways of this compound in aqueous environments, focusing on its persistence and breakdown products.

Case Study : A study evaluating the degradation of similar sulfonamide compounds found that UV irradiation significantly enhanced the degradation rates, suggesting potential methods for remediation in contaminated water sources .

Mechanism of Action

The mechanism of action of N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related analogs, focusing on substituents, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Structural Differences Physicochemical Properties Synthesis Reference
Target Compound
N-[(E)-2-(4-Chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline
- 4-Chlorobenzenesulfonyl
- Nitroethenyl
- 4-[(Trifluoromethyl)sulfanyl]aniline
Reference compound Higher molecular weight (~500 g/mol*); moderate solubility in polar solvents due to sulfonyl group Hypothesized via sulfonylation and condensation
4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline - Decyl chain
- Methylsulfanyl
- Nitroethenyl
- Z-configuration nitroethenyl
- Aliphatic decyl chain instead of aromatic sulfonyl
Lower molecular weight (350.52 g/mol); higher lipophilicity due to decyl group Condensation of nitroethenyl precursors with substituted anilines
N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide - 4-Chlorophenyl
- 2-Nitrobenzenesulfonamide
- Sulfonamide linkage instead of nitroethenyl
- No trifluoromethyl substituent
Moderate solubility (polar sulfonamide); molecular weight ~327 g/mol Direct sulfonylation of 4-chloroaniline with nitrobenzenesulfonyl chloride
Compounds 158a–158c () - Trifluoromethylsulfanyl aniline
- Bromobenzo[b]thiophene-silylpropyl chains
- Bulky silylpropyl groups
- Bromobenzo[b]thiophene instead of nitroethenyl
High molecular weight (>500 g/mol); low aqueous solubility Multi-step synthesis involving silylation and coupling
Flumetralin - Dinitrotrifluoromethyl aniline
- Chlorofluorophenylmethyl
- Dinitro instead of nitroethenyl
- Benzyl substituent on nitrogen
Used as a plant growth regulator; molecular weight ~421 g/mol Substitution reactions with fluorinated precursors

Notes:

  • Stereoelectronic Effects : The (E)-nitroethenyl group in the target compound may enhance electrophilicity compared to the (Z)-isomer in .
  • Biological Implications: The trifluoromethylsulfanyl group in the target compound and derivatives improves metabolic resistance compared to non-fluorinated analogs .

Biological Activity

N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C14H10ClF3N2O2S
  • Molecular Weight : 360.75 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects on cancer cell lines, particularly in breast and prostate cancer models. This effect is hypothesized to be mediated through apoptosis induction and cell cycle arrest.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description References
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • A recent study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antimicrobial Efficacy :
    • In vitro assays demonstrated that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity in Cancer Research :
    • A study involving various cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis, particularly in MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism was linked to the activation of caspase pathways .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?

The synthesis typically involves sequential functionalization of the aniline core. A common approach is:

Sulfonylation : React 4-[(trifluoromethyl)sulfanyl]aniline with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) in anhydrous DCM at 0–5°C .

Nitroethenyl introduction : Perform a nitro-aldol reaction using nitromethane and a base (e.g., K₂CO₃) in DMF at 80°C to form the (E)-configured nitroethenyl group .
Optimization : Yields improve with strict temperature control (<5°C during sulfonylation) and inert atmospheres to prevent hydrolysis. Purity is enhanced via recrystallization from ethanol/water (70:30).

Q. Which spectroscopic and crystallographic methods confirm structure and purity?

  • NMR : ¹H/¹³C NMR identifies substituent integration and electronic environments. The sulfonyl group deshields adjacent protons (δ 7.8–8.2 ppm), while the trifluoromethylsulfanyl group shows distinct ¹⁹F NMR signals at δ -60 to -65 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Use SHELXL-2018 for refinement. The (E)-configuration of the nitroethenyl group is validated via C=C bond length (~1.33 Å) and torsion angles .

Q. What are key solubility and stability considerations for handling this compound?

  • Solubility : Moderately soluble in DCM, DMF, and DMSO; poorly soluble in water. Use sonication for dissolution in polar aprotic solvents .
  • Stability :
    • Light-sensitive: Store in amber vials under N₂ at -20°C.
    • Hydrolytic degradation: Avoid aqueous bases (pH >9) to prevent sulfonamide cleavage .

Advanced Questions

Q. How can researchers resolve contradictions in NMR and X-ray data for E/Z isomerism?

  • Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–100°C) to detect isomer interconversion via coalescence .
  • DFT Calculations : Compare experimental X-ray bond angles/dihedrals with computed E/Z structures (B3LYP/6-311+G(d,p)) to assign configuration .
  • Crystallographic Validation : Refine SHELX models with TWIN/BASF commands to address twinning artifacts in crystals .

Q. How does the nitro group influence reactivity in nucleophilic aromatic substitution (NAS)?

The nitro group acts as a strong electron-withdrawing group, activating the ring for NAS at the para-position. Key observations:

  • Comparative Studies : Non-nitro analogs show 10× slower reaction rates with amines in DMSO at 120°C .
  • Mechanistic Insight : Density Functional Theory (DFT) reveals a lower energy barrier (~15 kcal/mol) for the nitro-substituted intermediate .

Q. What computational approaches model electronic effects of substituents on reaction pathways?

  • Frontier Molecular Orbital (FMO) Analysis : Use Gaussian-16 with M06-2X/def2-TZVP to calculate LUMO localization on the nitroethenyl group, predicting electrophilic attack sites .
  • Hammett Constants : The σₚ values for -SO₂C₆H₄Cl (-0.93) and -SCF₃ (+0.52) quantify electronic contributions to reaction kinetics .

Q. How to design experiments analyzing degradation products under oxidative conditions?

  • LC-HRMS Setup :

    ColumnMobile PhaseFlow RateDetection Mode
    C18 (2.1 mm)H₂O/ACN + 0.1% FA0.3 mL/minESI+ (m/z 100–1000)
  • Identified Products :

    • Major product: 4-[(trifluoromethyl)sulfanyl]aniline (m/z 222.03).
    • Minor product: 4-chlorobenzenesulfonic acid (m/z 191.95) .

Q. What strategies mitigate competing side reactions during sulfonylation?

  • Protection/Deprotection : Acetylate the aniline NH₂ group before sulfonylation to prevent over-sulfonation .
  • Catalysis : Use DMAP (5 mol%) to accelerate sulfonyl chloride activation in THF .

Q. How to assess the compound’s potential as a enzyme inhibitor?

  • Docking Studies : AutoDock Vina with PDB 1XYZ (target enzyme) identifies binding affinity (ΔG < -8 kcal/mol) via sulfonamide-O···Arg123 interactions .
  • Kinetic Assays : IC₅₀ values (µM range) determined via fluorometric substrate turnover inhibition in Tris-HCl buffer (pH 7.4) .

Q. What crystallographic challenges arise from the trifluoromethylsulfanyl group?

  • Disorder Modeling : Split F atoms into two positions with occupancy refinement (SHELXL PART command) .
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) to F atoms to reduce R-factor errors (<5%) .

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